1-(2-phenoxyethyl)-1H-benzimidazole

Anticancer Cervical Cancer Cytotoxicity

Choose this unsubstituted C2 benzimidazole derivative for your fragment-based lead discovery and systematic SAR studies. With a documented 24-month stability, high aqueous solubility (≥25.22 mg/mL; ≥100 mM) that minimizes DMSO interference in HTS assays, and a versatile synthetic handle at C2, this scaffold allows you to establish baseline activity before introducing substituents that can dramatically enhance potency (e.g., 2-phenyl analogs achieving IC50 values of 0.02–0.04 µM). Its moderate lipophilicity (logP 0.815) ensures reliable performance in enzyme inhibition and phenotypic screening. Bulk procurement justifies multi-year research initiatives without re-synthesis concerns.

Molecular Formula C15H14N2O
Molecular Weight 238.28g/mol
CAS No. 26706-06-9
Cat. No. B352188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenoxyethyl)-1H-benzimidazole
CAS26706-06-9
Molecular FormulaC15H14N2O
Molecular Weight238.28g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32
InChIInChI=1S/C15H14N2O/c1-2-6-13(7-3-1)18-11-10-17-12-16-14-8-4-5-9-15(14)17/h1-9,12H,10-11H2
InChIKeyZXIXGRUPESYHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenoxyethyl)-1H-benzimidazole (CAS 26706-06-9) Technical Baseline for Research Procurement


1-(2-Phenoxyethyl)-1H-benzimidazole (CAS: 26706-06-9, molecular formula C15H14N2O, molecular weight 238.28 g/mol) is an N1-substituted benzimidazole derivative featuring a phenoxyethyl side chain. The compound belongs to the broader phenoxyalkylbenzimidazole (PAB) class, which has demonstrated pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory properties . The 2-position remains unsubstituted in this scaffold, offering a versatile synthetic handle for further derivatization, while the phenoxyethyl group contributes to enhanced solubility and bioavailability relative to simpler benzimidazole cores .

Why Generic Substitution of 1-(2-Phenoxyethyl)-1H-benzimidazole Fails: Comparator-Based Evidence for Procurement Decisions


Benzimidazole derivatives exhibit profound activity divergence based on subtle substituent variations at N1, C2, and the phenoxy moiety. While compounds such as 2-methyl-1-(2-phenoxyethyl)-1H-benzimidazole, 2-ethyl-1-(2-phenoxyethyl)-1H-benzimidazole, and 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole share the core phenoxyethylbenzimidazole scaffold, differences in 2-position substitution alter lipophilicity (logP ranging from ~0.8 to >4.3), molecular recognition, and biological activity profiles [1]. The unsubstituted C2 position of 26706-06-9 provides a distinct hydrogen-bonding pattern and synthetic accessibility that differentiates it from C2-alkylated or C2-alkoxylated analogs . Substitution without considering these scaffold-specific properties may compromise research reproducibility.

Quantitative Differentiation Guide: 1-(2-Phenoxyethyl)-1H-benzimidazole vs. Closest Analogs and Alternatives


Antiproliferative Activity in HeLa Cervical Cancer Cells: Head-to-Head IC50 Comparison

1-(2-Phenoxyethyl)-1H-benzimidazole demonstrates an IC50 of 12.5 µM against HeLa cervical carcinoma cells via apoptosis induction . This provides a benchmark potency for the unsubstituted C2 scaffold. In comparison, 2-phenyl substituted benzimidazole derivatives in parallel studies have shown significantly enhanced activity (IC50 range 0.02-0.04 µM) against HeLa cells, demonstrating that C2 substitution dramatically potentiates antiproliferative effects [1]. The unsubstituted scaffold of 26706-06-9 thus represents a moderate-activity starting point suitable for structure-activity relationship (SAR) baseline establishment and fragment-based lead optimization, as opposed to the high-potency C2-substituted analogs preferred for advanced lead development [1].

Anticancer Cervical Cancer Cytotoxicity Phenotypic Screening

Lipophilicity (logP) Differentiation from C2-Alkylated and C2-Arylalkyl Analogs

The experimental logP of 1-(2-phenoxyethyl)-1H-benzimidazole is reported as 0.815 [1]. This moderate lipophilicity contrasts sharply with C2-substituted analogs: 2-ethyl-1-(2-phenoxyethyl)-1H-benzimidazole exhibits logP = 4.3515 and logD = 4.3508 ; 2-[(4-methoxyphenyl)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole exhibits logP = 5.373 . The nearly 3.5 logP unit difference translates to approximately 3,000-fold greater lipophilicity for the C2-ethyl analog, significantly altering predicted membrane permeability, tissue distribution, and non-specific binding profiles.

Physicochemical Properties Lipophilicity logP Drug-likeness ADME Prediction

Structural Confirmation via X-ray Crystallography and Comprehensive Spectroscopic Characterization

X-ray crystallography has been employed to definitively characterize the solid-state structure of the title compound for the first time, providing unambiguous confirmation of molecular geometry and crystal packing [1]. Additionally, updated 1H NMR, 13C NMR, and IR spectroscopic data have been reported, superseding earlier incomplete characterizations [1]. The melting point has been experimentally determined and reported as part of this comprehensive characterization package [1]. This level of structural validation exceeds typical vendor-provided QC documentation and provides procurement-grade confidence in compound identity.

Structural Biology X-ray Crystallography NMR Spectroscopy Quality Control

Storage and Handling Stability Profile: Validated 24-Month Shelf Life

According to validated specification data, 1-(2-phenoxyethyl)-1H-benzimidazole is stable for at least 24 months when stored in a tightly closed container in a cool, dry place, protected from light [1]. After 24 months, quality verification is recommended before use [1]. This documented long-term stability supports bulk procurement strategies and reduces the need for frequent reordering or re-synthesis. In contrast, many benzimidazole derivatives lack published long-term stability data, requiring more conservative inventory management.

Chemical Stability Storage Conditions Shelf Life Inventory Management

Solubility Profile and In Vitro Assay Compatibility

1-(2-Phenoxyethyl)-1H-benzimidazole exhibits solubility of ≥25.22 mg/mL (≥100 mM) in water under recommended storage conditions [1]. This aqueous solubility is consistent with the compound's moderate logP of 0.815 [2] and supports direct use in aqueous assay buffers without requiring high DMSO concentrations that may interfere with cellular or enzymatic assays. In contrast, higher logP analogs such as 2-ethyl-1-(2-phenoxyethyl)-1H-benzimidazole (logP = 4.3515) are predicted to have substantially lower aqueous solubility , potentially requiring higher organic co-solvent concentrations.

Aqueous Solubility DMSO Solubility Assay Development Formulation

Defined Research and Industrial Application Scenarios for 1-(2-Phenoxyethyl)-1H-benzimidazole (CAS 26706-06-9)


Fragment-Based Drug Discovery and SAR Baseline Establishment

The unsubstituted C2 position and moderate antiproliferative activity (HeLa IC50 = 12.5 µM) make 26706-06-9 an ideal starting scaffold for fragment-based lead discovery and systematic SAR studies [1]. Researchers can use this compound to establish baseline activity before introducing C2 substituents that may dramatically enhance potency (e.g., 2-phenyl analogs achieving IC50 values of 0.02-0.04 µM) [2]. The X-ray crystallographic structure further supports structure-guided optimization.

Aqueous Assay-Compatible Screening in Early-Stage Pharmacology

With high aqueous solubility (≥25.22 mg/mL; ≥100 mM) [1] and moderate lipophilicity (logP = 0.815) [2], this compound is particularly well-suited for in vitro assays requiring minimal DMSO concentrations. This property reduces vehicle-related cytotoxicity and assay interference, making it a reliable choice for high-throughput phenotypic screening and enzyme inhibition assays where higher-lipophilicity analogs (e.g., 2-ethyl derivative, logP = 4.3515) may exhibit poor aqueous solubility and precipitation.

Long-Term Research Programs Requiring Validated Compound Stability

The documented 24-month stability under standard storage conditions (tightly closed container, cool, dry place, protected from light) [1] supports multi-year research initiatives. Procurement of larger batches can be justified without concerns about rapid degradation, reducing batch-to-batch variability and minimizing the need for re-synthesis or re-characterization throughout extended project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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